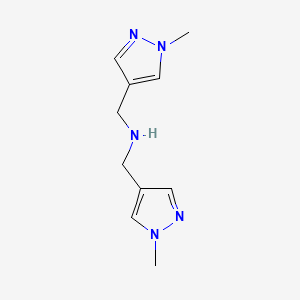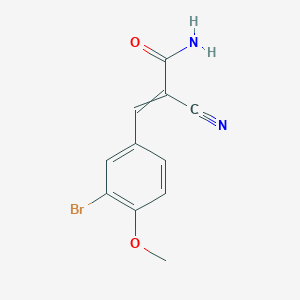
Bis((1-methyl-1H-pyrazol-4-yl)methyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis((1-methyl-1H-pyrazol-4-yl)methyl)amine, also known as BPA, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. BPA is a versatile compound that can be used in a variety of fields, including biochemistry, pharmacology, and material science. The following paper will provide an overview of BPA, its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Wissenschaftliche Forschungsanwendungen
Bis((1-methyl-1H-pyrazol-4-yl)methyl)amine has a wide range of potential applications in scientific research. One of the main areas of research is in the field of biochemistry. Bis((1-methyl-1H-pyrazol-4-yl)methyl)amine can be used as a ligand to study the interactions between proteins and small molecules. Bis((1-methyl-1H-pyrazol-4-yl)methyl)amine has also been used in the development of new drugs and as a building block for the synthesis of new compounds.
Wirkmechanismus
The mechanism of action of Bis((1-methyl-1H-pyrazol-4-yl)methyl)amine is not well understood. However, it is believed that Bis((1-methyl-1H-pyrazol-4-yl)methyl)amine acts as a ligand and binds to specific receptors in cells. The binding of Bis((1-methyl-1H-pyrazol-4-yl)methyl)amine to these receptors can activate or inhibit various cellular processes.
Biochemical and Physiological Effects:
Bis((1-methyl-1H-pyrazol-4-yl)methyl)amine has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that Bis((1-methyl-1H-pyrazol-4-yl)methyl)amine can inhibit the activity of certain enzymes and affect the expression of specific genes. Bis((1-methyl-1H-pyrazol-4-yl)methyl)amine has also been shown to have anti-inflammatory and antioxidant properties. In vivo studies have shown that Bis((1-methyl-1H-pyrazol-4-yl)methyl)amine can affect the behavior and physiology of animals.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Bis((1-methyl-1H-pyrazol-4-yl)methyl)amine in lab experiments is its versatility. Bis((1-methyl-1H-pyrazol-4-yl)methyl)amine can be used in a variety of assays and experiments. Bis((1-methyl-1H-pyrazol-4-yl)methyl)amine is also relatively easy and inexpensive to synthesize. However, one of the limitations of using Bis((1-methyl-1H-pyrazol-4-yl)methyl)amine is its potential toxicity. Bis((1-methyl-1H-pyrazol-4-yl)methyl)amine has been shown to have toxic effects on cells and animals at high concentrations.
Zukünftige Richtungen
There are many potential future directions for research on Bis((1-methyl-1H-pyrazol-4-yl)methyl)amine. One area of research is in the development of new drugs based on Bis((1-methyl-1H-pyrazol-4-yl)methyl)amine. Bis((1-methyl-1H-pyrazol-4-yl)methyl)amine can also be used as a building block for the synthesis of new compounds with unique properties. Another area of research is in the study of the interactions between Bis((1-methyl-1H-pyrazol-4-yl)methyl)amine and specific receptors in cells. This could lead to the development of new therapies for a variety of diseases. Finally, more research is needed to understand the potential toxic effects of Bis((1-methyl-1H-pyrazol-4-yl)methyl)amine and to develop methods to mitigate these effects.
Synthesemethoden
Bis((1-methyl-1H-pyrazol-4-yl)methyl)amine can be synthesized using a simple and efficient method. The synthesis involves the reaction of 1-methyl-1H-pyrazole-4-carboxaldehyde with 1,2-diaminoethane in the presence of a catalyst. The reaction results in the formation of Bis((1-methyl-1H-pyrazol-4-yl)methyl)amine as a white solid with a melting point of 210-212°C. The purity of Bis((1-methyl-1H-pyrazol-4-yl)methyl)amine can be improved through recrystallization.
Eigenschaften
IUPAC Name |
1-(1-methylpyrazol-4-yl)-N-[(1-methylpyrazol-4-yl)methyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5/c1-14-7-9(5-12-14)3-11-4-10-6-13-15(2)8-10/h5-8,11H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMTACVGYINTLEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CNCC2=CN(N=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis((1-methyl-1H-pyrazol-4-yl)methyl)amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B2584151.png)


![2-Chloro-6-ethyl-N-[3-(2-methylimidazol-1-yl)propyl]pyridine-4-carboxamide](/img/structure/B2584156.png)




![(2E)-3-(2,5-dimethoxyphenyl)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2584168.png)
![2-(3,4-dimethoxyphenyl)-N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2584169.png)

![2-Chloro-N-[2-[methyl(thiophen-2-ylsulfonyl)amino]ethyl]acetamide](/img/structure/B2584171.png)

